molecular formula C15H13FN2 B11870796 (2-(4-Fluorophenyl)indolizin-1-YL)methanamine

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine

Cat. No.: B11870796
M. Wt: 240.27 g/mol
InChI Key: RLNJVSQBMFKKGP-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine is a high-purity chemical compound offered for research and development purposes. This molecule features an indolizine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active compounds. The indolizine core is substituted with a (methanamine) group at the 1-position and a 4-fluorophenyl ring at the 2-position, providing a multifunctional handle for synthetic exploration . The fluorine atom on the phenyl ring is a common modification in drug discovery, often used to influence a compound's potency, metabolic stability, and membrane permeability . This structure makes it a valuable intermediate for constructing more complex molecules. Its primary research applications include serving as a key building block in synthetic chemistry programs, particularly in the exploration of new chemical space for pharmaceutical lead identification. It is intended for use in areas such as medicinal chemistry research, hit-to-lead optimization, and as a precursor in the synthesis of compound libraries for high-throughput screening. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

[2-(4-fluorophenyl)indolizin-1-yl]methanamine

InChI

InChI=1S/C15H13FN2/c16-12-6-4-11(5-7-12)14-10-18-8-2-1-3-15(18)13(14)9-17/h1-8,10H,9,17H2

InChI Key

RLNJVSQBMFKKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)CN

Origin of Product

United States

Preparation Methods

General Procedure for 2-(4-Fluorophenyl)indolizine Synthesis

  • Reagents : 2-Picoline (10 g, 107.5 mmol), 4-fluorophenacyl bromide (24.6 g, 107.5 mmol), acetone (150 mL).

  • Conditions : Reflux at 80°C for 4 hours, followed by hydrolysis with aqueous NaHCO₃ at 90°C for 9 hours.

  • Yield : 62.5% as a white solid.

This method capitalizes on the nucleophilic attack of the pyridine nitrogen on the phenacyl bromide, followed by intramolecular cyclization. The 4-fluorophenyl group is introduced regioselectively at position 2 of the indolizine ring.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid (CPA)-catalyzed reactions enable enantioselective synthesis:

Enantioselective Friedel-Crafts Reaction

  • Catalyst : (S)-SPA (10 mol%) in 1,2-dichloroethane.

  • Substrates : 2-(4-Fluorophenyl)indolizine and cyclic α-diaryl N-acyl imine.

  • Yield : 89% with 94% ee.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
CyclocondensationPyridinium ylide formation62.595Scalable, regioselectiveMulti-step, moderate yield
Nucleophilic SubBromination + amination4588StraightforwardLow yield, harsh conditions
Reductive AminationAldehyde oxidation + NaBH₃CN6897High purityRequires oxidation step
One-Pot SynthesisTandem cyclization/amination7495Efficient, fewer stepsRequires high-pressure H₂
Asymmetric CatalysisCPA-catalyzed Friedel-Crafts8999Enantioselective, high yieldCostly catalyst, specialized setup

Critical Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 1 and 3 of indolizine necessitate careful control of electrophile directing groups.

  • Amine Stability : Free amines are prone to oxidation; Boc protection (e.g., Boc₂O, DMAP) is recommended before harsh reactions.

  • Purification : Silica gel chromatography (EtOAc/hexane) effectively removes by-products like bis-alkylated impurities .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-(4-Fluorophenyl)indolizin-1-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine involves its interaction with various molecular targets. The indolizine core can bind to multiple receptors, influencing biological pathways . The fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the heterocyclic core or substituent positions. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference Evidence
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Isoxazole 4-Fluorophenyl on isoxazole Not specified; likely CNS activity
[4-(1,3-Thiazol-2-yl)phenyl]methanamine Thiazole Thiazole-linked fluorophenyl Potential kinase inhibition
N-tert-butyl-4-fluorophenyl nitrone Nitrone 4-Fluorophenyl on nitrone High antioxidant activity
1-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine Imidazo[1,2-a]pyridine Trifluoromethyl and fluorophenyl Anticancer or receptor modulation

Key Observations :

  • Fluorophenyl Position : The 4-fluorophenyl group is a common feature in analogs, enhancing π-π stacking and hydrophobic interactions in target binding .
  • Heterocyclic Core : Indolizine derivatives (e.g., the target compound) may exhibit distinct electronic properties compared to isoxazole or imidazo[1,2-a]pyridine analogs due to differences in aromaticity and nitrogen positioning.
Physicochemical Properties
  • Lipophilicity: The 4-fluorophenyl group increases logP values compared to non-fluorinated analogs, improving membrane permeability. For example, (3-(4-fluorophenyl)isoxazol-5-yl)methanamine hydrochloride has a molecular weight of 228.65 g/mol and a planar conformation favoring passive diffusion .
  • Crystallinity : Isostructural fluorophenyl-thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit triclinic crystal packing with perpendicular fluorophenyl orientations, suggesting steric hindrance may influence solubility .

Biological Activity

The compound (2-(4-Fluorophenyl)indolizin-1-YL)methanamine is a member of the indolizine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of 4-fluorophenyl derivatives with indolizine precursors. Characterization methods such as ^1H NMR, ^13C NMR, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Techniques for Indolizine Derivatives

TechniquePurpose
^1H NMRDetermine hydrogen environment
^13C NMRConfirm carbon skeleton
Mass SpectrometryAssess molecular weight
FT-IRIdentify functional groups

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolizine derivatives. For instance, compounds related to this compound were evaluated against various cancer cell lines, including MCF-7 (breast carcinoma). The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin.

Case Study: Anticancer Evaluation

  • Compound : 9n (related to this compound)
  • Cell Line : MCF-7
  • IC50 : 8.52 μM
  • Comparison : Doxorubicin IC50 = 25.71 μM

Antibacterial Activity

The antibacterial properties of indolizine derivatives have also been investigated. Compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, suggesting potential applications in treating bacterial infections.

Antioxidant Activity

Indolizines are known for their antioxidant properties. Several studies have shown that derivatives can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for developing therapeutics aimed at diseases associated with oxidative damage.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Values (μM)Reference
AnticancerMCF-78.52
AntibacterialS. aureusNot specified
AntioxidantMouse brain homogenatesNot specified

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Cell Proliferation : Induced apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(4-Fluorophenyl)indolizin-1-YL)methanamine?

  • The synthesis of fluorophenyl-containing heterocycles typically involves multi-step reactions, such as cyclization, cross-coupling, or nucleophilic substitution. For example, fluorophenyl groups are often introduced via Suzuki-Miyaura coupling using palladium catalysts. Purification methods (e.g., column chromatography, recrystallization) are critical to achieve >95% purity, as impurities can skew pharmacological data .

Q. How can structural characterization of this compound be performed?

  • Key techniques include:

  • NMR : To confirm the fluorophenyl group (19F NMR) and indolizine backbone (1H/13C NMR).
  • X-ray crystallography : For absolute configuration determination. Software like SHELXL (SHELX system) is widely used for refinement, especially with high-resolution data .
  • HRMS : To validate molecular weight and isotopic patterns.

Q. What are the standard assays for evaluating its biological activity?

  • In vitro assays :

  • Enzyme inhibition : Dose-response curves (IC50) against target enzymes (e.g., kinases, oxidases).
  • Cell viability : MTT assays in cancer or primary cell lines (e.g., MCF-7, HEK293).
    • In silico screening : Molecular docking (AutoDock, Schrödinger) to predict binding modes to receptors like Polo-like kinase 1 (Plk1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Assay validation : Ensure consistency in cell lines (e.g., passage number), solvent controls (DMSO concentration), and replicates.
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain variability .
  • Structural analogs : Compare with fluorophenyl-triazole or imidazole derivatives to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for optimizing this compound’s bioactivity?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties. Evidence from 2-(4-fluorophenyl)imidazol-5-ones shows that substituents at the 5-position enhance anti-proliferative activity .
  • Molecular dynamics simulations : Analyze binding stability with receptors (e.g., Plk1) over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with fluorophenyl) .

Q. How does fluorination impact the compound’s pharmacokinetics and target selectivity?

  • Fluorine effects :

  • Metabolic stability : The C-F bond resists oxidative degradation, prolonging half-life.
  • Lipophilicity : Fluorine can modulate logP, improving blood-brain barrier penetration.
    • Comparative studies with non-fluorinated analogs (e.g., phenyl vs. 4-fluorophenyl) reveal enhanced receptor affinity and selectivity due to electronegativity and steric effects .

Q. What strategies mitigate toxicity in preclinical development?

  • Off-target screening : Profile against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions.
  • Acute toxicity assays : Rodent studies with escalating doses to determine LD50 and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

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